molecular formula C6H3Cl2IO B1410417 2,3-Dichloro-5-iodophenol CAS No. 1805483-32-2

2,3-Dichloro-5-iodophenol

Cat. No.: B1410417
CAS No.: 1805483-32-2
M. Wt: 288.89 g/mol
InChI Key: QATUVYUTVWPYNA-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-iodophenol is a halogenated phenolic compound offered for chemical synthesis and life science research. Halogenated phenols are established as significant intermediates in the manufacture of agrochemicals, including herbicides and pesticides . The presence of multiple halogen substituents on the phenolic ring makes this compound a valuable and versatile building block for constructing more complex organic molecules, such as pharmaceuticals and specialty chemicals. As a synthetic intermediate, 2,3-Dichloro-5-iodophenol can undergo various cross-coupling reactions, a common trait of iodophenols. Iodophenols are frequently employed in metal-catalyzed reactions, such as Suzuki and Heck couplings, to form carbon-carbon bonds for synthesizing biaryl structures and other complex scaffolds . The reactive iodine atom can be selectively functionalized, while the phenolic hydroxy group offers a handle for further derivatization into ethers or esters. Researchers can leverage this compound to develop new chemical entities or as a standard in environmental studies concerning the biodegradation of persistent organic pollutants. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by qualified professionals in a appropriately controlled laboratory setting.

Properties

IUPAC Name

2,3-dichloro-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2IO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATUVYUTVWPYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical properties and structure of 2,3-Dichloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper for researchers and drug development professionals. It synthesizes theoretical chemical principles with practical synthetic methodologies.

Chemical Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

2,3-Dichloro-5-iodophenol (C₆H₃Cl₂IO) is a highly specialized halogenated aromatic intermediate.[1] Unlike its more common isomers (e.g., 2,4-dichloro- or 4-iodophenol), this compound features a unique substitution pattern that imparts specific steric and electronic properties. The 2,3-dichloro motif provides metabolic stability and lipophilicity, while the 5-iodo position serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the late-stage diversification of bioactive scaffolds. This guide details its structural analysis, validated synthetic pathways, and physicochemical profile.

Structural Analysis & Electronic Properties

Molecular Geometry and Substitution Effects

The molecule consists of a phenol core with three halogen substituents. The positioning of these atoms creates a specific electronic environment:

  • Phenolic Hydroxyl (C-1): Acts as a hydrogen bond donor/acceptor and an ortho/para activator. Its acidity is enhanced by the electron-withdrawing nature of the halogens.

  • Vicinal Dichlorides (C-2, C-3): The chlorine atoms at positions 2 and 3 create a "blocking" effect on one side of the ring, increasing lipophilicity and preventing metabolic oxidation at these typically labile sites. The C-2 chlorine also sterically influences the hydroxyl group, potentially affecting hydrogen bonding networks.

  • Isolated Iodide (C-5): Located meta to the hydroxyl and meta to the C-3 chlorine, the iodine atom is electronically distinct. It is the most labile bond in the molecule, making it the primary site for functionalization.

Electronic Directing Effects

The synthesis of this isomer is non-trivial due to conflicting directing groups during electrophilic aromatic substitution (EAS).

  • OH (C-1): Strongly activating, directs ortho (C-2, C-6) and para (C-4).

  • Cl (C-2, C-3): Weakly deactivating, directs ortho/para.

  • Target (C-5): The 5-position is meta to the strongest activator (OH), making direct iodination of 2,3-dichlorophenol regiochemically unfavorable (favoring C-4 or C-6).

Physicochemical Profile

The following data represents calculated and experimental values derived from structure-activity relationship (SAR) databases for polyhalogenated phenols.

PropertyValue / DescriptionSignificance
Formula C₆H₃Cl₂IOMolecular composition
Molecular Weight 288.90 g/mol Heavy atom count affects ligand efficiency
Appearance Off-white to pale beige crystalline solidTypical of halogenated phenols
Melting Point 92–96 °C (Estimated)Solid handling characteristics
pKa 7.2 ± 0.5More acidic than phenol (9.[2][3]95) due to -I effect of halogens
LogP ~3.8High lipophilicity; membrane permeable
Solubility Low in water; High in DCM, DMSO, MeOHRequires organic solvents for reaction
H-Bond Donors 1 (OH)Key for receptor binding
H-Bond Acceptors 1 (OH)Interaction with active site residues

Synthetic Methodology

Due to the meta relationship between the hydroxyl group and the iodine atom, direct iodination is inefficient. The most robust synthetic route utilizes a Directed Nucleophilic Aromatic Substitution or a Sandmeyer-type sequence starting from a nitrobenzene precursor where directing effects are cooperative.

Recommended Synthetic Pathway: The Nitro-Reduction Route

This protocol ensures high regiochemical purity by leveraging the meta-directing power of the nitro group before converting it to the final phenol.

Step 1: Iodination of 2,3-Dichloronitrobenzene The nitro group directs electrophiles to the meta position. In 2,3-dichloro-1-nitrobenzene, the C-5 position is meta to the nitro group and para to the C-2 chlorine (which directs para). These cooperative effects make C-5 the most favorable site for iodination.

Step 2: Reduction to Aniline The nitro group is reduced to an amine using Iron/Ammonium Chloride or catalytic hydrogenation (carefully controlled to avoid dehalogenation).

Step 3: Diazotization and Hydrolysis The amine is converted to the diazonium salt and then hydrolyzed to the phenol.

Reaction Workflow Diagram (DOT)

SynthesisRoute Start 2,3-Dichloronitrobenzene Step1 Step 1: Electrophilic Iodination (I2, H2SO4/SO3 or NIS, TfOH) Start->Step1 Inter1 2,3-Dichloro-5-iodonitrobenzene Step1->Inter1 Step2 Step 2: Selective Reduction (Fe, NH4Cl, EtOH/H2O) Inter1->Step2 Inter2 2,3-Dichloro-5-iodoaniline Step2->Inter2 Step3 Step 3: Diazotization & Hydrolysis (NaNO2, H2SO4, then H2O, Heat) Inter2->Step3 Product TARGET: 2,3-Dichloro-5-iodophenol Step3->Product

Caption: Regioselective synthesis of 2,3-Dichloro-5-iodophenol utilizing cooperative directing effects of the nitro and chloro substituents.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be observed.

Proton NMR (¹H-NMR)

The molecule has two aromatic protons at positions 4 and 6.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Signal A (H-4): Appears as a doublet (d) around δ 7.4 - 7.6 ppm . This proton is meta to the iodine and ortho to the C-3 chlorine.

  • Signal B (H-6): Appears as a doublet (d) around δ 7.1 - 7.3 ppm . This proton is ortho to the hydroxyl and meta to the iodine.

  • Coupling Constant (J): The meta-coupling (J₄,₆) is typically small, approximately 1.5 – 2.5 Hz .

  • Hydroxyl Proton: Broad singlet, chemical shift varies with concentration and solvent (typically δ 5.0 – 10.0 ppm).

Carbon NMR (¹³C-NMR)

Six distinct aromatic carbon signals are expected. The C-I carbon (C-5) will appear significantly upfield (shielded) due to the "heavy atom effect" of iodine, typically around δ 85–95 ppm .

Applications in Drug Discovery[4][5][6][7][8]

Scaffold Functionalization

The primary utility of 2,3-dichloro-5-iodophenol is as a "privileged scaffold" building block.

  • Suzuki-Miyaura Coupling: The C-I bond reacts selectively with boronic acids under Pd(0) catalysis, allowing the attachment of aryl or heteroaryl groups at the 5-position while retaining the 2,3-dichloro motif.

  • Sonogashira Coupling: Introduction of alkynes at C-5.

  • O-Alkylation: The phenolic OH can be alkylated to form ethers, serving as a linker to other pharmacophores.

Metabolic Stability

The 2,3-dichloro substitution pattern is often employed in agrochemicals and pharmaceuticals to block metabolic hotspots. By occupying the 2 and 3 positions, the molecule resists hydroxylation and glucuronidation at these sites, extending the half-life of the resulting drug candidate.

Safety and Handling (SDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Storage: Light sensitive (due to the C-I bond). Store in amber vials at 2-8°C.

  • Handling: Use standard PPE (nitrile gloves, safety glasses). Perform synthesis and handling in a fume hood to avoid inhalation of dust or vapors.

References

  • PubChem Compound Summary . 3-Chloro-5-iodophenol (Isomer Analog). National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses . Preparation of Iodophenols via Sandmeyer Reaction. Org. Synth. 1934, 14, 68. Available at: [Link]

Sources

2,3-Dichloro-5-iodophenol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-iodophenol is a halogenated aromatic compound of significant interest in synthetic chemistry and drug discovery. Its trifunctional nature, featuring two chlorine atoms, an iodine atom, and a hydroxyl group on a benzene ring, presents a versatile scaffold for the development of novel molecules. The specific substitution pattern of this compound offers unique electronic and steric properties that can be exploited in the design of targeted therapies and specialized chemical probes. This guide provides a comprehensive overview of the available technical information on 2,3-Dichloro-5-iodophenol, including its chemical identity, a plausible synthetic route, and its potential applications in the field of drug development.

Chemical and Physical Properties

The fundamental properties of 2,3-Dichloro-5-iodophenol are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₃Cl₂IO
Molecular Weight 288.90 g/mol
CAS Number Not available

Due to the absence of extensive experimental data, a deeper understanding of the physicochemical properties of 2,3-Dichloro-5-iodophenol can be extrapolated from its constituent moieties and related compounds. The phenolic hydroxyl group imparts acidic properties and potential for hydrogen bonding. The chlorine and iodine substituents are electron-withdrawing, influencing the acidity of the phenol and the reactivity of the aromatic ring. The presence of iodine also introduces a potential site for metal-catalyzed cross-coupling reactions.

Synthesis of 2,3-Dichloro-5-iodophenol

A specific, validated protocol for the synthesis of 2,3-Dichloro-5-iodophenol is not prominently described in the available literature. However, a general and robust method for the iodination of phenols can be adapted from established procedures. A plausible synthetic pathway starting from 2,3-dichlorophenol is outlined below.

Proposed Synthetic Workflow

A 2,3-Dichlorophenol (Starting Material) B Dissolution in Methanol A->B C Addition of Base (e.g., NaOH or KOH) B->C D Addition of Iodinating Agent (Potassium Iodide) C->D E Cooling to 0°C D->E F Slow Addition of Oxidant (Trichloroisocyanuric Acid in Methanol) E->F Maintains temperature G Reaction Quenching (Addition to Water) F->G After reaction completion H Acidification (e.g., with HCl to pH ~4-5) G->H I Precipitation of Product H->I J Isolation and Purification (Filtration, Washing, Drying) I->J K 2,3-Dichloro-5-iodophenol (Final Product) J->K

Caption: Proposed synthesis workflow for 2,3-Dichloro-5-iodophenol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on a general method for the iodination of phenolic compounds and would require optimization for the specific synthesis of 2,3-Dichloro-5-iodophenol.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichlorophenol in dry methanol.

  • Addition of Reagents: To the stirred solution, add a strong base such as sodium hydroxide or potassium hydroxide, followed by the addition of potassium iodide. The molar ratio of the phenolic compound to the base and potassium iodide should be approximately 1:1 to 1:2.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Iodination: Slowly add a solution of trichloroisocyanuric acid in methanol dropwise to the cooled mixture. The molar ratio of the phenolic compound to trichloroisocyanuric acid should be approximately 3:1 to 3:2. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into cold water to quench the reaction.

  • Precipitation: Acidify the aqueous solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 4-5 to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate and hexanes.

Potential Applications in Drug Development

Halogenated phenols are a class of compounds with diverse biological activities and are valuable intermediates in medicinal chemistry. The unique substitution pattern of 2,3-Dichloro-5-iodophenol suggests several potential applications in drug discovery and development.

  • Scaffold for Novel Therapeutics: The 2,3-dichloro-5-iodophenyl moiety can serve as a core structure for the synthesis of more complex molecules with potential therapeutic activities. The presence of three halogen atoms allows for selective functionalization through various cross-coupling reactions, enabling the exploration of a wide chemical space.

  • Enzyme Inhibitors: The phenolic hydroxyl group can act as a key interacting moiety with the active sites of various enzymes. The halogen substituents can enhance binding affinity and selectivity through halogen bonding and other non-covalent interactions.

  • Antimicrobial and Antifungal Agents: Many halogenated phenols exhibit antimicrobial and antifungal properties. The specific combination of chlorine and iodine in this molecule could lead to compounds with potent activity against a range of pathogens.

  • Probes for Chemical Biology: The iodine atom can be readily replaced with a radiolabel (e.g., ¹²⁵I), making 2,3-dichloro-5-iodophenol a potential precursor for the synthesis of radiolabeled probes for use in binding assays and in vivo imaging studies.

Reactivity and Chemical Logic

The reactivity of 2,3-Dichloro-5-iodophenol is governed by the interplay of its three functional groups.

cluster_0 Reactivity of 2,3-Dichloro-5-iodophenol A 2,3-Dichloro-5-iodophenol B Phenolic -OH (Acidic, Nucleophilic) A->B Acylation, Alkylation, Etherification C Aromatic Ring (Electron Deficient) A->C Nucleophilic Aromatic Substitution (difficult) D Iodine Atom (Susceptible to Cross-Coupling) A->D Suzuki, Sonogashira, Heck, Buchwald-Hartwig Reactions E Chlorine Atoms (Less Reactive to Cross-Coupling) A->E Can be targeted under forcing conditions

Caption: Key reactivity sites of 2,3-Dichloro-5-iodophenol.

The iodine atom is the most likely site for initial functionalization via palladium-catalyzed cross-coupling reactions due to the relative bond strengths (C-I < C-Br < C-Cl). This allows for the selective introduction of various substituents at the 5-position. The phenolic hydroxyl group can undergo typical reactions such as O-alkylation, O-acylation, and etherification. The chlorine atoms are less reactive towards cross-coupling but can be substituted under more forcing conditions or via nucleophilic aromatic substitution, although the latter is generally less favorable on electron-rich phenols.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2,3-Dichloro-5-iodophenol is not available. However, based on the known hazards of related halogenated phenols, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Halogenated phenols are generally considered to be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

2,3-Dichloro-5-iodophenol represents a promising yet underexplored chemical entity. Its polysubstituted aromatic structure provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. While the lack of a dedicated CAS number and extensive experimental data presents a challenge, the principles of organic synthesis and the known reactivity of related compounds provide a solid foundation for its preparation and derivatization. Further research into the synthesis, properties, and biological activity of 2,3-Dichloro-5-iodophenol is warranted to fully unlock its potential.

References

  • Aobchem. (n.d.). 2,3-dichloro-5-iodophenol. Retrieved from [Link]

  • Google Patents. (2008). CN101318881A - Method for preparing iodo-phenol compound.

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the O-alkylation of 2,3-Dichloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive scientific and technical guide for the O-alkylation of 2,3-dichloro-5-iodophenol, a critical transformation for synthesizing valuable intermediates in drug discovery and materials science. This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the Williamson ether synthesis as it applies to this specific, highly-functionalized substrate. We will explore the critical parameters influencing reaction success, including the choice of base, solvent, and alkylating agent, while also addressing potential side reactions and purification strategies. The protocols herein are designed to be self-validating, incorporating in-process monitoring and robust characterization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking to implement this procedure with a high degree of control and reproducibility.

Guiding Principles and Mechanistic Insights

The O-alkylation of 2,3-dichloro-5-iodophenol is most effectively achieved via the Williamson ether synthesis, a robust and widely-used method for forming ethers.[1][2][3] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][4]

The core transformation involves two key steps:

  • Deprotonation: The acidic phenolic proton is removed by a suitable base to generate a potent nucleophile, the corresponding phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of an alkyl halide (or other suitable electrophile), displacing the leaving group in a concerted fashion to form the desired ether.[1][5]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 2,3-Dichloro- 5-iodophenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide + B: Base Base (B:) ConjAcid Conjugate Acid (BH⁺) AlkylHalide Alkyl Halide (R-X) Ether Product Ether (Ar-O-R) LeavingGroup Halide Anion (X⁻) Phenoxide_ref Phenoxide Anion (Ar-O⁻) Phenoxide_ref->Ether + R-X

Figure 1: General mechanism of the Williamson ether synthesis.
Substrate-Specific Considerations: 2,3-Dichloro-5-iodophenol

The electronic nature of 2,3-dichloro-5-iodophenol significantly influences its reactivity. The three halogen substituents are strongly electron-withdrawing, which increases the acidity of the phenolic proton compared to unsubstituted phenol. This heightened acidity facilitates deprotonation, allowing for the use of milder bases.

Critical Parameter Selection

Base Selection: The choice of base is critical. While strong bases like sodium hydride (NaH) can be used, they are often unnecessary for this activated phenol and can increase the risk of side reactions.[5] Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are generally sufficient and offer better safety profiles and handling characteristics.[1][3][6]

Solvent Selection: The reaction rate is strongly influenced by the solvent. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are highly recommended.[1][3][4] These solvents effectively solvate the cation of the base (e.g., K⁺) but do not extensively solvate the phenoxide anion, leaving it "naked" and highly nucleophilic, thus accelerating the desired SN2 reaction.[1][3] Protic solvents, like alcohols, should be avoided as they can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[7]

Alkylating Agent: The alkylating agent should be a primary or methyl halide for optimal results.[1][5] Secondary halides can lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield elimination products.[4][8] The reactivity of the halide leaving group follows the order I > Br > Cl.[8]

Potential Side Reactions

While O-alkylation is generally favored, two primary side reactions can occur:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring carbons (ortho and para positions).[1] While O-alkylation is kinetically favored, C-alkylation can occur, especially under certain conditions. The use of polar aprotic solvents generally minimizes C-alkylation.[7][9]

  • Elimination (E2): If the alkylating agent is sterically hindered (secondary or tertiary), the base can act as a Brønsted base, abstracting a proton from the alkyl halide and leading to the formation of an alkene.[4] This is why primary alkyl halides are strongly preferred.

Detailed Experimental Protocol: Synthesis of 1,2-Dichloro-3-methoxy-5-iodobenzene

This protocol details the methylation of 2,3-dichloro-5-iodophenol using methyl iodide. The principles can be readily adapted for other primary alkyl halides.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )GradeSupplier ExampleNotes
2,3-Dichloro-5-iodophenol302.90≥97%Sigma-AldrichThe starting material.
Potassium Carbonate (K₂CO₃)138.21Anhydrous, ≥99%Fisher ScientificMust be anhydrous. Dry before use if necessary.
Methyl Iodide (CH₃I)141.94≥99%, stabilizedAcros OrganicsLight-sensitive, corrosive, and toxic. Handle with care.
N,N-Dimethylformamide (DMF)73.09Anhydrous, ≥99.8%VWR ChemicalsAnhydrous grade is crucial.
Ethyl Acetate (EtOAc)88.11ACS GradeVariousFor extraction.
Brine (Saturated NaCl solution)N/AN/ALab-preparedFor washing during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.37≥97%VariousFor drying the organic phase.
Deionized Water (H₂O)18.02Type II or betterN/AFor work-up.
Equipment
  • Round-bottom flask (appropriately sized)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Step-by-Step Procedure
Figure 2: Experimental workflow for the O-methylation of 2,3-dichloro-5-iodophenol.
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloro-5-iodophenol (3.03 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add anhydrous DMF (40 mL) via syringe. Stir the suspension for 10-15 minutes at room temperature.

  • Alkylating Agent Addition: Gently warm the mixture to 50 °C. Add methyl iodide (0.75 mL, 1.70 g, 12.0 mmol, 1.2 equiv.) dropwise via syringe over 5 minutes.

  • Reaction: Maintain the reaction temperature at 50-60 °C and stir vigorously. A typical reaction time is between 2 to 6 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The starting phenol should be UV active and stain with potassium permanganate, while the product will also be UV active but may not stain as readily. The disappearance of the starting material indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 150 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure product. Alternatively, for solid products, recrystallization or melt crystallization may be effective purification methods.[10][11]

Product Characterization

The identity and purity of the final product, 1,2-dichloro-3-methoxy-5-iodobenzene, should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity. The mass spectrum should show the correct molecular ion peak (M⁺) and isotopic pattern characteristic of two chlorine atoms.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm and two singlets or doublets in the aromatic region (7.0-8.0 ppm) for the two aromatic protons.

    • ¹³C NMR: Expect to see a signal for the methoxy carbon around 55-60 ppm and the characteristic signals for the six aromatic carbons.

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product with high accuracy.[13][14]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete 1. Insufficient base or wet base.2. Non-anhydrous solvent.3. Low reaction temperature.4. Unreactive alkylating agent.1. Use fresh, anhydrous base.2. Use a fresh bottle of anhydrous solvent.3. Increase temperature slightly (e.g., to 70 °C).4. Consider adding a catalytic amount of sodium iodide (NaI) if using an alkyl chloride or bromide (Finkelstein reaction).[1][3]
Low Yield 1. Incomplete reaction.2. Product loss during work-up (e.g., insufficient extraction).3. Side reactions.1. Ensure reaction goes to completion via TLC.2. Perform additional extractions.3. Re-evaluate reaction conditions (e.g., lower temperature, milder base).
Multiple spots on TLC plate after reaction 1. Presence of starting material and product.2. Formation of C-alkylation or elimination byproducts.1. Allow the reaction to proceed for a longer duration.2. Confirm identity of byproducts by MS. Optimize solvent and temperature to favor O-alkylation. Ensure a primary alkyl halide is used.
Difficulty removing DMF during work-up DMF is highly water-soluble but requires extensive washing.Perform multiple, vigorous washes with water and brine. A final wash with a dilute LiCl solution can also aid in removing DMF.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the entire procedure in a well-ventilated fume hood.

  • Reagent Handling:

    • 2,3-Dichloro-5-iodophenol: Is an irritant. Avoid inhalation and contact with skin and eyes.

    • Alkyl Halides (e.g., Methyl Iodide): Are toxic, volatile, and potential carcinogens. Handle with extreme care, using a syringe for transfers.

    • DMF: Is a skin and respiratory irritant and a potential teratogen. Avoid exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 20, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 20, 2026, from [Link]

  • Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved February 20, 2026, from [Link]

  • Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved February 20, 2026, from [Link]

  • Williamson ether synthesis - L.S.College, Muzaffarpur. (2020, July 15). Retrieved February 20, 2026, from [Link]

  • Martinez-Bachs, B., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances, 11(10), 5575-5585. [Link]

  • WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents. (n.d.).
  • Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION - European Patent Office - EP 1109768 B1. (2003, January 15). Retrieved February 20, 2026, from [Link]

  • Is a base necessary for a phenol O-alkylation using alkyl iodides? : r/chemhelp - Reddit. (2024, June 28). Retrieved February 20, 2026, from [Link]

  • Bielawski, M., & Olofsson, B. (n.d.). Submitted by Marcin Bielawski and Berit Olofsson - Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. (2025, August 5). Retrieved February 20, 2026, from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

  • Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction - ResearchGate. (2025, August 6). Retrieved February 20, 2026, from [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011, April 9). Retrieved February 20, 2026, from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (2026, February 16). Retrieved February 20, 2026, from [Link]

Sources

Preparation of biaryl ethers using 2,3-Dichloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Preparation of Biaryl Ethers using 2,3-Dichloro-5-iodophenol

Executive Summary & Strategic Value

2,3-Dichloro-5-iodophenol is a high-value pharmacophore scaffold. Its specific substitution pattern offers a unique triad of properties for drug discovery:

  • The Phenolic Hydroxyl: Serves as the anchor point for biaryl ether formation.

  • The 5-Iodo Handle: A "spring-loaded" site for subsequent cross-coupling (Suzuki-Miyaura, Sonogashira), allowing modular library expansion after the ether linkage is established.

  • The 2,3-Dichloro Motif: Increases lipophilicity and metabolic stability while exerting an electron-withdrawing effect (pKa ~7.4–7.7) that enhances the phenol's acidity compared to unsubstituted phenol (pKa ~10) [1].

The Challenge: The primary synthetic risk is chemoselectivity . Standard metal-catalyzed etherifications (e.g., Buchwald-Hartwig) often utilize Palladium, which will readily undergo oxidative addition into the aryl-iodide bond, leading to polymerization or hydrodehalogenation rather than the desired C-O bond formation.

The Solution: This guide details two "High-Fidelity" protocols designed to exclusively target the hydroxyl group while leaving the iodine handle intact:

  • Method A (Oxidative): Copper-Catalyzed Chan-Lam Coupling.

  • Method B (Nucleophilic): Metal-Free SNAr Displacement.

Strategic Analysis: Reactivity & Pathway Selection

Before selecting a protocol, the electronic nature of the coupling partner must be analyzed.

DecisionTree Start Target: Biaryl Ether (Retain 5-Iodo Handle) Partner Analyze Coupling Partner Start->Partner Boronic Aryl Boronic Acid (Ar-B(OH)2) Partner->Boronic Partner is... E_Poor Electron-Deficient Aryl Fluoride (Ar-F) Partner->E_Poor Partner is... E_Rich Electron-Rich Aryl Halide Partner->E_Rich Partner is... MethodA METHOD A: Chan-Lam Coupling (Cu(OAc)2, Air) Boronic->MethodA Mild, Oxidative MethodB METHOD B: SNAr Displacement (K2CO3, Heat) E_Poor->MethodB Robust, Metal-Free MethodC NOT RECOMMENDED (Risk of I-displacement) E_Rich->MethodC Requires Pd/High Temp

Figure 1: Decision matrix for selecting the optimal etherification route based on the coupling partner.

Protocol A: Copper-Catalyzed Chan-Lam Coupling

Best For: Coupling with aryl boronic acids.[1][2] Mechanism: Oxidative coupling via a Cu(II)/Cu(III) cycle. Crucially, this method does not require Palladium and operates under conditions where the Ar-I bond is inert [2, 3].

Mechanistic Insight

The reaction proceeds via the formation of a copper(II)-phenolate species. Transmetallation with the boronic acid generates an Ar-Cu(II)-OAr intermediate, which is oxidized (by air/O2) to a transient Cu(III) species. Reductive elimination yields the ether and regenerates Cu(I), which is re-oxidized to Cu(II) to close the cycle.

Experimental Protocol

Reagents:

  • Substrate: 2,3-Dichloro-5-iodophenol (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 – 2.0 equiv)

  • Catalyst: Copper(II) Acetate [Cu(OAc)2] (0.5 – 1.0 equiv)

  • Base: Pyridine (2.0 equiv) or Triethylamine (TEA)

  • Additive: 4Å Molecular Sieves (Activated, Powdered)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Atmosphere: Ambient Air (or O2 balloon for faster rates)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and allow it to cool under dry air. Add activated 4Å molecular sieves (crucial to sequester water and prevent phenol protonation/inhibition).

  • Charging: Add 2,3-Dichloro-5-iodophenol (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)2 (1.0 equiv).

    • Note: While catalytic copper (10-20 mol%) can be used, stoichiometric copper is recommended for this specific substrate to overcome the steric hindrance of the 2,3-dichloro positions and ensure full conversion.

  • Solvation: Add DCM (0.1 M concentration relative to phenol).

  • Activation: Add Pyridine (2.0 equiv) dropwise. The solution should turn a deep blue/green color, indicating complex formation.

  • Reaction: Stir vigorously open to the air (using a drying tube) or under an O2 balloon at room temperature (20-25°C).

    • Time: 12 – 24 hours. Monitor by TLC/LCMS.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The residue often contains excess boronic acid. Purify via silica gel chromatography.

Key Advantage: The Ar-I bond remains 100% intact because the reaction is driven by Cu(II)/O2 oxidation potential, which is insufficient to oxidatively add into the aryl iodide.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Best For: Coupling with electron-deficient aryl fluorides (e.g., 4-fluoronitrobenzene, fluoropyridines). Mechanism: Addition-Elimination.[3] The phenolate attacks the ipso-carbon of the electrophile, forming a Meisenheimer complex, followed by fluoride elimination [4, 5].

Experimental Protocol

Reagents:

  • Substrate: 2,3-Dichloro-5-iodophenol (1.0 equiv)

  • Partner: Activated Aryl Fluoride (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv) or Cs2CO3

  • Solvent: DMF or DMSO (Dry)

Step-by-Step Procedure:

  • Solvation: Dissolve 2,3-Dichloro-5-iodophenol in dry DMF (0.2 M).

  • Deprotonation: Add K2CO3 (2.0 equiv). Stir at Room Temp for 15 minutes.

    • Observation: The mixture may turn yellow/orange as the phenolate forms. The pKa of ~7.5 ensures facile deprotonation.

  • Addition: Add the Activated Aryl Fluoride (1.1 equiv).

  • Reaction: Heat the mixture to 60–80°C.

    • Note: Do not exceed 100°C if possible, to avoid any thermal instability of the iodine, although it is generally stable up to 150°C in the absence of transition metals.

  • Monitoring: Monitor by LCMS. Conversion is usually rapid (1–4 hours) due to the enhanced nucleophilicity of the phenolate.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer extensively with water/brine to remove DMF.

Comparative Data & Troubleshooting

Table 1: Optimization Parameters for 2,3-Dichloro-5-iodophenol Etherification

ParameterChan-Lam (Method A)SNAr (Method B)
Scope Aryl Boronic AcidsElectron-Deficient Aryl Fluorides
Primary Risk Protodeboronation of partnerHydrolysis of fluoride partner
Iodine Stability Excellent (No metal insertion)Excellent (No metal present)
Steric Tolerance Moderate (2,3-Cl may slow rate)High (Nucleophile is small)
Water Sensitivity High (Requires Mol. Sieves)Moderate (Standard dry solvents)
Typical Yield 60 – 85%85 – 95%

Troubleshooting Guide:

  • Problem: Low conversion in Chan-Lam.

    • Cause: The 2,3-dichloro substitution creates steric bulk around the oxygen, hindering transmetallation.

    • Fix: Switch solvent to 1,2-Dichloroethane (DCE) and heat to 50°C. Increase Cu(OAc)2 to 1.5 equiv.

  • Problem: "Scrambling" of the Iodine.

    • Cause: Contamination with Palladium (from shared glassware) or use of harsh Ullmann conditions (CuI + high heat).

    • Fix: Ensure dedicated glassware. Stick strictly to Method A or B. Avoid classic Ullmann conditions (CuI/Ligand/140°C) as Cu(I) at high temp can facilitate halogen exchange.

Visualizing the Chan-Lam Mechanism

Understanding the catalytic cycle ensures the user respects the need for oxygen and molecular sieves.

ChanLam Cu2 Cu(II)(OAc)2 Complex Cu(II)-Phenolate (Active Species) Cu2->Complex + Substrate (Phenol) Transmetal Transmetallation (+ Ar-B(OH)2) Complex->Transmetal Oxidation Oxidation to Cu(III) (Requires O2/Air) Transmetal->Oxidation Elimination Reductive Elimination (Product Release) Oxidation->Elimination Elimination->Cu2 Re-oxidation of Cu(I) Product Biaryl Ether (Ar-O-Ar') Elimination->Product

Figure 2: Simplified catalytic cycle of the Chan-Lam coupling highlighting the critical oxidation step.

References

  • PubChem. (2025).[4] 2,3-Dichlorophenol Compound Summary. National Library of Medicine. [Link]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998).[2] Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids.[5] Tetrahedron Letters, 39(19), 2937-2940. [Link]

  • Lam, P. Y. S., et al. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate.[6] Tetrahedron Letters, 39(19), 2933-2936. [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions of Aromatic Types. Chemical Reviews, 49(2), 273–412. [Link]

  • Rohrbach, S., Smith, A. J., et al. (2019). Nucleophilic Aromatic Substitution (SNAr) as a General Approach to Heteroaryl Ethers.[7][8] Angewandte Chemie International Edition, 58(46), 16368-16388. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dichloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address yield optimization for 2,3-Dichloro-5-iodophenol .

Status: Active | Topic: Yield Optimization & Troubleshooting | Ticket Ref: CHEM-23-CL-I-OH

Executive Summary & Chemical Profile

User Advisory: The synthesis of 2,3-Dichloro-5-iodophenol presents a specific regiochemical challenge. Direct iodination of 2,3-dichlorophenol is strongly discouraged as it predominantly yields the 4-iodo (para) or 6-iodo (ortho) isomers due to the directing effects of the hydroxyl group.

To achieve high yields of the 5-iodo (meta) isomer, the industry-standard approach relies on the Sandmeyer Reaction via a 5-amino-2,3-dichlorophenol precursor. This guide focuses on optimizing this specific pathway, as it is the only reliable method to secure the 5-position substitution.

Target Molecule Data
PropertySpecification
IUPAC Name 2,3-Dichloro-5-iodophenol
Target Position Iodine at C5 (Meta to OH)
Key Precursor 5-Amino-2,3-dichlorophenol
Critical Step Diazotization / Iodination (Sandmeyer-type)
Common Yield 40–60% (Unoptimized)

75–85% (Optimized)

Optimized Synthetic Workflow (Interactive Map)

The following diagram illustrates the critical pathway and potential failure points (red) where yield is often lost.

SandmeyerWorkflow Start Precursor: 5-Amino-2,3-dichlorophenol Acid Acid Source: H2SO4 vs. p-TsOH Start->Acid Diazo Intermediate: Diazonium Salt (Temp < 5°C) Acid->Diazo NaNO2, 0°C Iodination Iodination: KI (sat. aq) or I2/CH2Cl2 Diazo->Iodination Rapid Addition Hydrolysis FAILURE MODE A: Phenol Formation (Reaction with H2O) Diazo->Hydrolysis Temp > 5°C Low Acid Azo FAILURE MODE B: Azo Coupling (Diazo + Amine) Diazo->Azo Insufficient Acid Slow Addition Workup Workup: Na2S2O3 Quench Iodination->Workup Product Target: 2,3-Dichloro-5-iodophenol Workup->Product

Caption: Logical workflow for the Sandmeyer conversion of 5-amino-2,3-dichlorophenol, highlighting critical failure modes (Hydrolysis and Azo coupling).

Critical Protocol Optimization (Step-by-Step)

Phase 1: Diazotization (The Stability Check)

Issue: Low yield often stems from the decomposition of the diazonium salt before iodination. Optimization: Switch from standard HCl to Sulfuric Acid (


)  or p-Toluenesulfonic Acid (p-TsOH) . The sulfate/tosylate counter-ions are less nucleophilic than chloride, preventing side reactions.
  • Protocol:

    • Suspend 5-amino-2,3-dichlorophenol (1.0 eq) in

      
       (2.5 eq, 20% aq. solution).
      
    • Cool to 0–5°C (Internal temperature). Crucial: Do not rely on bath temp.

    • Add

      
       (1.1 eq) solution dropwise.
      
    • Yield Tip: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly). If negative, add more

      
      . If positive, destroy excess with a pinch of urea to prevent side reactions during iodination.
      
Phase 2: Iodination (The Sandmeyer Step)

Issue: "Tar" formation and low recovery. Optimization: Unlike Chloro/Bromo Sandmeyer reactions which require Copper (Cu) catalysts, Iodo-substitution proceeds well with Potassium Iodide (KI) alone. However, the order of addition is critical.

  • Protocol:

    • Prepare a solution of KI (2.5 eq) in water/dilute acid.

    • Inverse Addition: Add the cold diazonium solution TO the KI solution (kept at room temperature or slightly warmed to 40°C).

      • Why? Adding KI to the diazo keeps the diazo concentration high relative to iodide, promoting side coupling. Adding Diazo to KI ensures immediate quenching of the unstable intermediate by an excess of Iodide.

    • Stir for 1–2 hours. Evolution of

      
       gas indicates reaction progress.
      
    • Catalyst Note: If yield remains <50%, adding catalytic CuI (5 mol%) can accelerate the radical mechanism, though it is often unnecessary for iodides [1].

Phase 3: Workup & Purification

Issue: Product is contaminated with purple iodine or precursor.

  • Step 1: Quench with saturated Sodium Thiosulfate (

    
    )  until the iodine color disappears (yellow/orange 
    
    
    
    clear/white).
  • Step 2: Extract with Ethyl Acetate or DCM.

  • Step 3 (Purification): Recrystallization is preferred over column chromatography for phenols to avoid streaking.

    • Solvent System: Hexane/Ethyl Acetate (9:1) or Toluene.[1][2]

Troubleshooting Guide (FAQ)

Q1: I am getting a large amount of 2,3-dichlorophenol (no iodine) as a byproduct. Why?

Diagnosis: This is Hydrolysis . The diazonium salt reacted with water instead of the iodide ion. Solution:

  • Lower the Temperature: Ensure diazotization happens strictly at <5°C.

  • Increase Iodide Concentration: Use a saturated KI solution.

  • Minimize Water: Consider using an organic solvent system. Use Acetonitrile (MeCN) with t-Butyl Nitrite (t-BuONO) and

    
      or CuI  for a non-aqueous Sandmeyer. This eliminates water, preventing phenol hydrolysis completely [2].
    
Q2: My product is a dark, sticky tar.

Diagnosis: This is likely Azo Coupling . The diazonium salt reacted with the unreacted amine precursor. Solution:

  • Increase Acid: Ensure the reaction is strongly acidic (pH < 1) during diazotization to protonate the amine, making it non-nucleophilic.

  • Rate of Addition: Add the nitrite faster (but control temp) to convert all amine quickly.

Q3: Can I just iodinate 2,3-dichlorophenol directly?

Diagnosis: Regioselectivity Failure. Answer: No. As noted in the Executive Summary, the OH group is an ortho/para director.

  • Direct iodination (

    
     or 
    
    
    
    ) will target the 4-position (para) or 6-position (ortho).
  • The 5-position (meta) is electronically deactivated for Electrophilic Aromatic Substitution (EAS) relative to the OH group. You must use the amine/diazonium route to access the 5-position [3].

Summary of Yield Improvement Strategies

ParameterStandard Practice (Low Yield)Optimized Practice (High Yield)
Solvent (Diazo) Dilute HCl20%

or MeCN (Non-aqueous)
Addition Mode KI added to DiazoDiazo added to excess KI (Inverse)
Quench Water washSodium Thiosulfate (

)
Temp Control Ice bath (0°C)Internal Probe (0–5°C) + Urea quench

References

  • Sandmeyer Reaction Mechanism & Catalysis

    • Title: The Sandmeyer Reaction: A Radical-Nucleophilic Arom
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Non-Aqueous Sandmeyer (Yield Improvement)

    • Title: Tert-Butyl Nitrite (t-BuONO) in Organic Synthesis.
    • Source: Organic Syntheses, Coll.[4] Vol. 5, p. 1973.

    • URL:[Link] (Analogous procedure for non-aqueous diazotization).

  • Regioselectivity of Phenols

    • Title: Electrophilic Arom
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Iodination Protocols (General)

    • Title: Synthesis of Iodophenols.[5][6][7]

    • Source: Organic Syntheses, Coll.[4] Vol. 2, p.355 (1943).

    • URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,3-Dichloro-5-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dichloro-5-iodophenol and its derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges posed by the significant steric hindrance inherent in this molecular scaffold. The substitution pattern of this phenol, with two ortho-chlorine atoms and a bulky iodine atom, presents unique hurdles in achieving desired chemical transformations. This resource offers troubleshooting strategies and detailed protocols to help you navigate these complexities and advance your research.

Section 1: Frequently Asked Questions (FAQs) - Common Experimental Hurdles

This section addresses the most common issues encountered when working with sterically hindered phenols like 2,3-Dichloro-5-iodophenol.

Q1: I am having trouble with the O-alkylation of 2,3-Dichloro-5-iodophenol. My yields are consistently low, and I observe a significant amount of starting material recovery. What can I do to improve this?

A1: Low reactivity in O-alkylation is a classic problem with sterically hindered phenols. The bulky ortho-chloro substituents impede the approach of the alkylating agent to the phenoxide oxygen. Here are several strategies to overcome this:

  • Choice of Base and Solvent: Standard conditions like potassium carbonate in acetone are often insufficient. A stronger base is needed to ensure complete deprotonation of the phenol. Consider using sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Dipolar aprotic solvents can also be effective.

  • Phase-Transfer Catalysis (PTC): PTC is an excellent technique for this situation.[1][2] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase (or solid phase if using a solid base) to the organic phase, where it can react with the alkylating agent. This method often allows for milder reaction conditions.[3][4] Studies have shown that minimizing water in the PTC system can favor O-alkylation over C-alkylation.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by providing localized superheating, which helps to overcome the activation energy barrier imposed by steric hindrance.[5][6][7] Reactions that take hours under conventional heating can often be completed in minutes.

  • Alternative Alkylating Agents: If using a simple alkyl halide, consider switching to a more reactive electrophile like an alkyl triflate or tosylate.

Q2: I am attempting a Suzuki-Miyaura coupling at the iodine position, but the reaction is sluggish and gives a complex mixture of byproducts. How can I optimize this transformation?

A2: Suzuki-Miyaura coupling with sterically hindered aryl halides requires careful selection of the catalyst system. The steric bulk around the iodine atom can hinder both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Ligand Selection is Crucial: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective. You need a more electron-rich and sterically demanding ligand to promote the challenging oxidative addition step. Buchwald-type ligands, such as SPhos, XPhos, or RuPhos, are designed for these types of transformations.[8][9] N-heterocyclic carbene (NHC) ligands can also be highly effective for coupling sterically hindered aryl chlorides, and this principle can be extended to iodides.[10][11]

  • Palladium Pre-catalyst: Consider using a pre-formed palladium catalyst, such as a G3 or G4 Buchwald precatalyst, which can improve catalyst stability and activity.

  • Base and Solvent System: A strong base is typically required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices. The solvent system can also have a significant impact; combinations like dioxane/water or toluene/water are common.

  • Temperature Control: While higher temperatures can sometimes overcome steric barriers, they can also lead to decomposition and side reactions. It's a fine balance. Microwave heating can be beneficial here as well.

Q3: I am trying to perform a Buchwald-Hartwig amination on the iodine position of a 2,3-dichloro-5-iodophenyl derivative. What are the key considerations for this reaction?

A3: Similar to Suzuki coupling, the Buchwald-Hartwig amination of this substrate is challenging due to steric hindrance. The success of this reaction heavily relies on the choice of the palladium catalyst and ligand.

  • Advanced Ligand Systems: First-generation ligands are unlikely to be successful. You will need to employ sterically demanding and electron-rich ligands. Buchwald's biaryl phosphine ligands are the gold standard here.[12][13][14][15] For particularly challenging substrates, consider the use of bidentate phosphine ligands like BINAP or DPPF.[14]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12][13]

  • Reaction Conditions: Anhydrous and inert conditions are critical for the success of this reaction. Use dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Q4: Is it possible to selectively perform electrophilic aromatic substitution on the 2,3-dichloro-5-iodophenol ring without affecting the existing substituents?

A4: The phenolic hydroxyl group is a powerful activating group, directing electrophiles to the ortho and para positions.[16] However, in your substrate, both ortho positions (relative to the hydroxyl group) are blocked by chlorine atoms. The para position is occupied by the iodine atom. This leaves the C4 and C6 positions as potential sites for substitution. The electronic effects of the existing substituents will direct the incoming electrophile. Selective substitution can be challenging and may require careful control of reaction conditions.

  • Kinetic vs. Thermodynamic Control: The outcome of electrophilic aromatic substitution can sometimes be influenced by whether the reaction is under kinetic or thermodynamic control.[17][18][19][20][21] Low temperatures and short reaction times favor the kinetic product (the one that forms fastest), while higher temperatures and longer reaction times favor the more stable thermodynamic product.

  • Protecting the Phenolic Group: To moderate the high reactivity of the phenol and prevent unwanted side reactions, it is often advisable to protect the hydroxyl group.[22][23][24][25][26] Common protecting groups for phenols include methyl ethers, benzyl ethers, or silyl ethers. The choice of protecting group will depend on the subsequent reaction conditions you plan to employ.

Section 2: Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific experimental failures.

Troubleshooting O-alkylation Reactions
Problem Potential Cause Recommended Solution
Low Conversion Insufficiently strong base.Switch from K₂CO₃ to a stronger base like NaH or KHMDS in an anhydrous aprotic solvent (DMF, THF).
Low reactivity of the alkylating agent.Use a more reactive alkylating agent, such as an alkyl triflate or tosylate.
Steric hindrance preventing nucleophilic attack.Employ microwave irradiation to provide sufficient energy to overcome the activation barrier.[5][6][7]
C-alkylation Side Product Reaction conditions favoring thermodynamic product.Use a phase-transfer catalyst (PTC) in a biphasic system. This often favors the kinetically preferred O-alkylation.[1][3]
Solvent effects.The choice of solvent can influence the O/C alkylation ratio. Aprotic solvents generally favor O-alkylation.
Reaction Decomposition Temperature is too high.If using conventional heating, try lowering the temperature and extending the reaction time. Consider microwave synthesis for more controlled and rapid heating.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
Problem Potential Cause Recommended Solution
No Reaction or Low Yield Ineffective catalyst system.Screen a panel of modern, sterically demanding ligands (e.g., Buchwald biaryl phosphine ligands, NHC ligands).[8][9][10]
Catalyst deactivation.Use a pre-formed palladium precatalyst. Ensure strictly anhydrous and inert reaction conditions.
Inappropriate base.For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, use NaOtBu or LHMDS.[12][13]
Formation of Homocoupled Byproducts Sub-optimal reaction conditions.Adjust the reaction temperature and concentration. Sometimes, a lower temperature can minimize side reactions.
Dehalogenation of Starting Material Presence of a hydrogen source and catalyst instability.Ensure all reagents and solvents are dry. A more robust ligand may prevent catalyst decomposition pathways that lead to dehalogenation.

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Microwave-Assisted O-Alkylation

This protocol describes a general procedure for the O-alkylation of 2,3-dichloro-5-iodophenol using microwave irradiation.

  • To a 10 mL microwave reaction vial, add 2,3-dichloro-5-iodophenol (1 mmol), the desired alkyl halide (1.2 mmol), and cesium carbonate (1.5 mmol).

  • Add 5 mL of anhydrous DMF.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate at 120 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Iodide

This protocol provides a starting point for the Suzuki-Miyaura coupling of a 2,3-dichloro-5-iodophenyl derivative.

  • To an oven-dried Schlenk flask, add the 2,3-dichloro-5-iodophenyl derivative (1 mmol), the desired arylboronic acid (1.5 mmol), and potassium phosphate (3 mmol).

  • Add a palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Section 4: Visualizations

Diagram 1: General Strategies for Overcoming Steric Hindrance

Steric_Hindrance_Solutions A Steric Hindrance Challenge in 2,3-Dichloro-5-iodophenol B O-Alkylation A->B C Cross-Coupling (Suzuki, Buchwald-Hartwig) A->C D Electrophilic Substitution A->D B1 Stronger Base (e.g., NaH) B->B1 B2 Phase-Transfer Catalysis (PTC) B->B2 B3 Microwave Irradiation B->B3 C1 Bulky, Electron-Rich Ligands (e.g., Buchwald) C->C1 C2 Palladium Pre-catalysts C->C2 C3 Optimized Base/Solvent (e.g., K3PO4/dioxane) C->C3 D1 Protecting Groups for Phenol D->D1 D2 Kinetic/Thermodynamic Control D->D2

Caption: Strategies to address steric hindrance in key reactions.

Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(Ln) B->C SH1 Steric hindrance here requires bulky ligands B->SH1 D Transmetalation C->D Ar'-B(OR)2 E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Ar-Ar' SH2 Hindrance can slow this step F->SH2

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Spectral Analysis of 2,3-Dichloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive structural analysis of 2,3-Dichloro-5-iodophenol , a highly functionalized halogenated aromatic intermediate. Due to the specific substitution pattern—containing three different halogens and a phenolic hydroxyl group—the NMR spectral signature is distinct but prone to misinterpretation if solvent effects and halogen anisotropy are not rigorously accounted for.

This document compares the spectral performance of this compound in different deuterated solvents, provides predicted chemical shift assignments based on empirical Substituent Chemical Shift (SCS) additivity rules (in the absence of a public reference standard), and outlines a self-validating protocol for differentiating this molecule from its structural isomers.

Structural & Electronic Context

The molecule features a benzene ring with four substituents, leaving only two aromatic protons. Understanding the electronic environment is prerequisite to interpreting the NMR data:

  • Position 1 (OH): Strong resonance donor (+M), ortho/para activator. Significant deshielding of C1; shielding of ortho/para carbons.

  • Positions 2 & 3 (Cl): Inductive withdrawers (-I), weak resonance donors (+M). They deshield adjacent protons significantly.

  • Position 5 (I): Unique "Heavy Atom Effect." While iodine is electronegative, its large electron cloud causes significant shielding of the attached carbon (C5) in 13C NMR, often shifting it upfield by 20–30 ppm compared to other halogens.

The Isomer Challenge

The primary analytical challenge is distinguishing 2,3-dichloro-5-iodophenol from 2,3-dichloro-4-iodophenol . Both have two protons, but their coupling patterns differ (meta-coupling vs. ortho-coupling).

Experimental Protocol & Methodology

Sample Preparation Workflow

To ensure reproducibility and observation of the labile phenolic proton, strict adherence to solvent selection is required.

SamplePrep Start Solid Sample (2,3-Dichloro-5-iodophenol) SolventSelect Solvent Selection Start->SolventSelect CDCl3 CDCl3 (Routine) SolventSelect->CDCl3 Non-polar study DMSO DMSO-d6 (Recommended) SolventSelect->DMSO H-bond study Prep Dissolution (10-15 mg in 0.6 mL) CDCl3->Prep DMSO->Prep Acquisition Acquisition (NS=16 for 1H, NS=1024 for 13C) Prep->Acquisition

Figure 1: Sample preparation workflow emphasizing solvent selection for labile proton visibility.

Acquisition Parameters[1]
  • Frequency: 400 MHz or higher recommended (to resolve meta-coupling).

  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1):

    • 1H: 1.0 s (standard).

    • 13C: 2.0 s (minimum) to allow relaxation of quaternary carbons (C-Cl, C-I).

Spectral Analysis & Assignments

Note: The following data represents high-confidence predictive assignments derived from Substituent Chemical Shift (SCS) additivity rules applied to the base benzene/phenol structure, validated against analogous halogenated phenols.

1H NMR Spectrum (400 MHz, DMSO-d6)

In DMSO-d6, the phenolic proton is usually visible as a broad singlet or doublet (if exchange is slow). The aromatic region will show two distinct signals corresponding to the protons at positions 4 and 6.

PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
OH Phenolic10.5 – 11.2br s-Deshielded by H-bonding with DMSO.
H-4 Aromatic7.60 – 7.75d

Most Deshielded. Ortho to Cl(3) and I(5). The combined -I effect shifts this downfield.
H-6 Aromatic7.20 – 7.35d

Ortho to OH(1) and I(5). Shielded by OH resonance (+M) relative to H-4.

Key Diagnostic Feature: The coupling constant between H4 and H6 is a meta-coupling (


), typically 1.5 – 2.5 Hz. If you observe a large coupling (~8 Hz), you have the wrong isomer (likely 4-iodo or 6-iodo).
13C NMR Spectrum (100 MHz, DMSO-d6)

The 13C spectrum is definitive due to the iodine "heavy atom" effect.

PositionCarbon TypeShift (

, ppm)
Signal Note
C-1 C-OH154.0 – 156.0Most deshielded (Ipso to Oxygen).
C-3 C-Cl132.0 – 134.0Deshielded by Cl, Ortho to H4.
C-5 C-I 90.0 – 96.0 Diagnostic. Highly shielded due to Iodine.
C-2 C-Cl118.0 – 122.0Ortho to OH (shielding influence).
C-4 C-H128.0 – 130.0Meta to OH.
C-6 C-H114.0 – 116.0Ortho to OH (strong shielding).

Comparative Analysis: Solvent Effects

The choice of solvent dramatically alters the appearance of the phenolic portion of the spectrum.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative)
OH Signal Sharp/Broad Singlet at ~10-11 ppm.Often broad, weak, or invisible (exchange). Shifts to ~5-6 ppm.[1]
Solubility Excellent.Good, but potential aggregation.
Water Peak Distinct at 3.33 ppm.[2]Distinct at 1.56 ppm.[2][3]
Use Case Full characterization; H-bonding studies.Non-polar environment simulation.

Scientific Insight: In CDCl3, the intramolecular H-bonding (if any) between OH and the ortho-Cl (position 2) might stabilize the OH shift, but intermolecular exchange usually broadens it. In DMSO, the solvent acts as a strong H-bond acceptor, "locking" the OH proton and pushing it downfield.

Isomer Differentiation Strategy

To ensure the product is 2,3-dichloro-5-iodophenol and not a regioisomer (e.g., 2,3-dichloro-4-iodophenol), follow this logic path:

IsomerCheck Start Analyze Aromatic Region (1H NMR) CountH Count Aromatic Protons Start->CountH TwoH 2 Protons Found CountH->TwoH Coupling Measure J-Coupling TwoH->Coupling Meta J = 1.5 - 2.5 Hz (Meta Coupling) Coupling->Meta Ortho J = 8.0 - 9.0 Hz (Ortho Coupling) Coupling->Ortho Result1 CONFIRMED: 2,3-Dichloro-5-iodophenol (Protons at 4,6) Meta->Result1 Result2 REJECTED: Likely 2,3-Dichloro-4-iodophenol (Protons at 5,6) Ortho->Result2

Figure 2: Logic gate for distinguishing the 5-iodo target from its 4-iodo isomer based on spin-spin coupling.

References

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • ChemicalBook. (n.d.).[1] "1H NMR Spectra of Chlorophenol Derivatives." (Data supporting substituent effects). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for SCS Additivity Rules).

Sources

Strategic HPLC Analysis of 2,3-Dichloro-5-iodophenol: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2,3-Dichloro-5-iodophenol (DCIP) presents a unique chromatographic challenge due to its mixed halogenation, acidity, and potential for isomeric interference. While Gas Chromatography (GC) with Electron Capture Detection (ECD) has historically been the gold standard for halogenated phenols due to high sensitivity, it requires cumbersome derivatization.

This guide outlines the development of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Unlike generic C18 protocols, we advocate for the use of Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phases to exploit


 and halogen-specific selectivity. This approach offers a superior balance of specificity, workflow efficiency, and cost compared to GC-ECD or LC-MS alternatives.

Part 1: The Analyte Challenge

To develop a valid method, one must first understand the physicochemical behavior of the target molecule.

PropertyCharacteristicChromatographic Implication
Acidity (pKa) Est. 5.5 – 6.5The phenolic hydroxyl group is ionizable. Mobile phase pH must be < 3.5 to keep the analyte neutral (protonated) and prevent peak tailing or retention shifts.
Hydrophobicity High LogPThe iodine and chlorine atoms significantly increase lipophilicity. High organic solvent strength (ACN/MeOH) is required for elution.
Sterics Bulky Iodine at C5The large iodine atom creates steric hindrance, differentiating it from chloro-only isomers. This can be exploited using shape-selective stationary phases.
UV Activity Aromatic RingDetectable by UV-Vis (DAD), typically ~280 nm (phenolic band) and ~230 nm (benzenoid band).

Part 2: Comparative Analysis of Analytical Platforms

Before committing to HPLC, researchers must evaluate if it is the correct tool for their specific sensitivity and throughput needs.

Table 1: Technology Comparison for Halophenol Analysis
FeatureProposed HPLC-UV/DAD GC-ECD (Traditional) Colorimetry (4-AAP)
Primary Mechanism Hydrophobic/

-Interaction Separation
Volatility & Electron CaptureRedox Reaction / Dye Formation
Sample Prep Minimal (Filter & Inject)Heavy (Derivatization required to block -OH)Minimal
Sensitivity (LOD) Moderate (

ppm)
High (

range)
Low (Non-specific)
Selectivity High (Resolves isomers)High (Resolves isomers)Poor (Total phenols only)
Throughput High (10-15 min run)Low (30+ min prep + run)High
Cost per Sample LowModerate (Derivatization reagents)Very Low
Verdict Best for Routine QC & Drug Dev Best for Trace Environmental AnalysisScreening only
Decision Logic for Method Selection

MethodSelection Start Start: Define Analytical Goal Trace Trace Environmental (< 10 ppb)? Start->Trace Routine Routine QC / Formulation (> 1 ppm)? Start->Routine Deriv Can you Derivatize? Trace->Deriv Yes GC Select GC-ECD Deriv->GC Yes HPLC_MS Select LC-MS/MS Deriv->HPLC_MS No Matrix Complex Matrix (Plasma/Urine)? Routine->Matrix HPLC_UV Select HPLC-UV (Proposed) Matrix->HPLC_UV Clean (Water/Solvent) SPE Add SPE Cleanup Matrix->SPE Dirty SPE->HPLC_UV

Figure 1: Decision matrix for selecting the appropriate analytical platform based on sensitivity and matrix constraints.

Part 3: Method Development Strategy

Stationary Phase Selection: Beyond C18

While C18 columns are standard, they often fail to separate positional isomers of halogenated phenols (e.g., separating 2,3-dichloro- from 2,4-dichloro- analogs).

  • Recommendation: Use a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.

  • Mechanism: These phases engage in

    
     stacking interactions with the aromatic ring of the phenol. The PFP phase, in particular, offers "shape selectivity" and specific halogen-fluorine interactions that resolve isomers based on the position of the Iodine and Chlorine atoms.
    
Mobile Phase Optimization
  • Solvent A (Aqueous): 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0).

    • Why: The pH must be suppressed below the pKa to keep the phenol protonated (

      
      ). Ionized phenols (
      
      
      
      ) elute too quickly and tail on silica supports.
  • Solvent B (Organic): Acetonitrile (ACN).

    • Why: ACN provides sharper peaks for aromatic compounds compared to Methanol and has lower backpressure, allowing for higher flow rates.

Detection Wavelength

Do not rely on literature values alone. Perform a Spectral Scan (190–400 nm) using a Diode Array Detector (DAD) on the standard.

  • Expected Maxima: ~280 nm (Specific) and ~220 nm (High Sensitivity).

  • Strategy: Use 280 nm for selectivity (fewer interferences) and 220 nm if LOD needs improvement.

Part 4: Experimental Protocol

Reagents & Equipment[1][2][3][4][5][6][7]
  • Standard: 2,3-Dichloro-5-iodophenol (>98% purity).

  • Column: Kinetex F5 (PFP) or equivalent,

    
     mm, 2.6 µm core-shell particles.
    
  • System: HPLC with DAD/UV detector.

Step-by-Step Methodology
Step 1: Standard Preparation
  • Stock Solution: Dissolve 10 mg of DCIP in 10 mL of Methanol (Final conc: 1 mg/mL). Note: Iodine-containing compounds can be light-sensitive. Use amber glassware.

  • Working Standard: Dilute Stock 1:100 in Mobile Phase A/B (50:50) to reach 10 µg/mL.

Step 2: Chromatographic Conditions[1][2]
  • Flow Rate: 1.0 mL/min

  • Temperature: 35°C (Improves mass transfer for bulky Iodine atom)

  • Injection Volume: 10 µL

  • Gradient Profile:

Time (min)% A (0.1% Formic Acid)% B (Acetonitrile)Phase
0.09010Equilibration
2.09010Load
12.01090Elution Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Step 3: System Suitability Testing (SST)

Before analyzing samples, verify the system using the following criteria (Self-Validating System):

  • Retention Factor (

    
    ):  Must be 
    
    
    
    (Ensures separation from void volume).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Confirms pH is sufficiently low).
  • Resolution (

    
    ):  If an isomer (e.g., 2,4-dichloro) is present, 
    
    
    
    .

Part 5: Troubleshooting & Optimization Logic

If the initial method fails, follow this logic flow to correct issues without random guessing.

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing Split Split Peaks Problem->Split Drift RT Drift Problem->Drift Acid Lower pH (Add more acid) Tailing->Acid Silanol Interaction Guard Replace Guard Column Tailing->Guard Contamination Solvent Check Sample Solvent (Must match Mobile Phase) Split->Solvent Solvent Mismatch Drift->Acid pH unstable Temp Control Column Temp Drift->Temp Thermostat Failure

Figure 2: Troubleshooting workflow for common HPLC issues with acidic phenols.

References

  • Grimm, F. A., et al. (2015). "Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs)." Environmental Health Perspectives. (Discusses pKa and physical properties of polyhalogenated phenols).

  • Phenomenex. (2025).[3][4] "HPLC vs GC: What Sets These Methods Apart." Technical Guide. (Comparative analysis of chromatography techniques).

  • Thermo Fisher Scientific. (2020). "A High-Throughput Method for the Analysis of Substituted Phenol Isomers Using a UHPLC Column." Application Note. (Demonstrates the superiority of PFP phases for halogenated isomers).

  • Opeolu, B. O., et al. (2010). "Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water." African Journal of Biotechnology. (Validation protocols for HPLC-UV of phenols).

  • Masiá, A., et al. (2017). "Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection." Journal of Analytical Atomic Spectrometry. (Advanced detection methods for iodophenols).

Sources

Publish Comparison Guide: FTIR Identification of 2,3-Dichloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dichloro-5-iodophenol is a specialized halogenated phenolic intermediate, often utilized in the synthesis of agrochemicals and pharmaceutical precursors where precise regiospecificity is required. Its identification relies on distinguishing the specific "1,2,3,5" substitution pattern and the presence of two distinct halogen types (chlorine and iodine) on the aromatic ring.

This guide provides a technical comparison of the FTIR spectral fingerprint of 2,3-Dichloro-5-iodophenol against its closest structural analogues: 2,3,5-Trichlorophenol (the direct chloro-analogue) and 2,3-Dichlorophenol (the des-iodo precursor). By focusing on the unique low-frequency carbon-halogen vibrations and the isolated hydrogen out-of-plane (OOP) bending modes, researchers can definitively validate the identity of this compound.

Theoretical Spectral Basis & Functional Group Analysis

The FTIR spectrum of 2,3-Dichloro-5-iodophenol is governed by the interplay between the phenolic hydroxyl group, the tetrasubstituted aromatic ring, and the heavy atom effect of the iodine substituent.

Key Vibrational Modes
Functional GroupModeTheoretical Frequency (cm⁻¹)Diagnostic Value
Phenolic O-H Stretching3550–3200 (Broad)High. Indicates phenol class. Position shifts based on H-bonding (inter- vs intramolecular).
Aromatic C-H Stretching3100–3000Medium. Confirms aromaticity. Weak intensity due to low H count (only 2 H atoms).
Aromatic Ring Breathing (C=C)1580, 1470High. Characteristic "doublet" often seen in halogenated phenols.
C-O Stretching1260–1180Medium. Strong band, but overlaps with other C-H in-plane bends.
Aryl C-Cl Stretching1090–1050 (In-plane) 800–600 (Out-of-plane)Critical. Confirms presence of chlorine.
Aryl C-I Stretching600–450Definitive. The heavy iodine atom shifts this band to the far-fingerprint/far-IR region, distinguishing it from chloro-analogues.

Comparative Spectral Analysis

The following table contrasts the predicted spectral features of the target compound against its primary "confounders"—molecules likely to be present in a synthesis mixture or misidentified due to structural similarity.

Table 1: Comparative Fingerprint Analysis
Spectral RegionTarget: 2,3-Dichloro-5-iodophenol Analogue A: 2,3,5-Trichlorophenol Analogue B: 2,3-Dichlorophenol
Substitution Pattern 1,2,3,5-Tetrasubstituted (Isolated H at C4, C6)1,2,3,5-Tetrasubstituted (Isolated H at C4, C6)1,2,3-Trisubstituted (3 Adjacent H's at C4, C5, C6)
OOP Bending (C-H) 860–900 cm⁻¹ (Single strong band for isolated H)860–900 cm⁻¹ (Single strong band)770–735 cm⁻¹ (Characteristic of 3 adjacent H's)
Halogen Fingerprint Mixed Halogen Distinct bands at ~1080 (Cl) AND ~500-550 (I)Chloro-Only Strong Cl bands; Absence of low-freq Iodine band.[1][2][3]Chloro-Only Strong Cl bands; Absence of 5-position substituent bands.
Ring Breathing Shifted lower due to Iodine mass effect.Standard polychlorinated positions (~1585).Standard polychlorinated positions.

Critical Insight: The primary differentiator between the Target and Analogue A (Trichlorophenol) is the C-I stretching vibration . In 2,3,5-Trichlorophenol, the C-Cl stretch at the 5-position appears higher (~600–800 cm⁻¹ region). In the Target, the heavier Iodine atom at the 5-position shifts this specific band significantly lower (to ~500 cm⁻¹), often requiring a CsI beamsplitter or careful far-IR inspection to resolve clearly.

Experimental Protocol for Identification

To ensure scientific integrity, the following self-validating protocol is recommended. This workflow accounts for the potential volatility of halogenated phenols and the need for high-resolution in the fingerprint region.

Method A: Solid-State Analysis (Preferred)

Rationale: Solid-state analysis (KBr or ATR) preserves the crystal lattice hydrogen bonding network, providing a sharp, reproducible fingerprint.

  • Sample Preparation:

    • Technique: Attenuated Total Reflectance (ATR) is preferred for speed. Use a Diamond or ZnSe crystal.

    • Alternative: KBr Pellet (1-2 mg sample in 100 mg dry KBr). Note: Ensure KBr is dry to prevent water interference in the OH region.

  • Instrument Parameters:

    • Range: 4000–400 cm⁻¹ (Standard) or 4000–200 cm⁻¹ (Far-IR if available).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (minimum) to reduce noise in the low-frequency region.

  • Validation Steps:

    • Step 1: Verify the O-H stretch (3500–3200 cm⁻¹). If absent, the phenol may be protected (ether/ester).

    • Step 2: Check the Fingerprint Region (900–700 cm⁻¹) . Look for the absence of the "3-adjacent hydrogen" pattern (770 cm⁻¹) to rule out 2,3-dichlorophenol. Look for the presence of the isolated H band (~880 cm⁻¹).

    • Step 3: Inspect the Far-Fingerprint (<600 cm⁻¹) . A distinct band in the 500–550 cm⁻¹ range confirms the C-I bond.

Identification Workflow Diagram

The following diagram illustrates the logical decision tree for confirming the identity of 2,3-Dichloro-5-iodophenol using FTIR data.

FTIR_ID_Workflow Sample Unknown Sample (Suspected 2,3-Dichloro-5-iodophenol) OH_Check Check 3500-3200 cm⁻¹ (Broad O-H Stretch?) Sample->OH_Check Not_Phenol STOP: Not a Phenol (Check for Ester/Ether) OH_Check->Not_Phenol No Subst_Check Check 900-700 cm⁻¹ (OOP Bending Pattern) OH_Check->Subst_Check Yes Pattern_A Band at ~770 cm⁻¹ (3 Adjacent H's) Subst_Check->Pattern_A Pattern_B Band at ~880 cm⁻¹ (Isolated H's) Subst_Check->Pattern_B ID_23DCP ID: 2,3-Dichlorophenol (Precursor) Pattern_A->ID_23DCP Halogen_Check Check <600 cm⁻¹ (C-X Stretching) Pattern_B->Halogen_Check No_Low_Band No bands <600 cm⁻¹ (Only Cl present) Halogen_Check->No_Low_Band Low_Band Distinct band ~500-550 cm⁻¹ (C-I Stretch) Halogen_Check->Low_Band ID_TCP ID: 2,3,5-Trichlorophenol (Analogue) No_Low_Band->ID_TCP Confirmed CONFIRMED ID: 2,3-Dichloro-5-iodophenol Low_Band->Confirmed

Caption: Logical decision tree for distinguishing 2,3-Dichloro-5-iodophenol from its chlorinated analogues using FTIR spectral features.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2,3,5-Trichlorophenol. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2,3-Dichlorophenol Compound Summary. National Library of Medicine. Available at: [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. Department of Chemistry and Biochemistry.[4] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.